Silver azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver azide, also known as this compound, is a highly explosive compound with the chemical formula AgN₃. It is a member of the class of inorganic compounds known as transition metal nitrides. This compound is known for its sensitivity to shock, friction, and heat, making it a powerful primary explosive used in various applications.

準備方法

Silver azide is typically synthesized through the reaction of silver nitrate with sodium azide. The reaction is carried out in an aqueous solution, where silver nitrate and sodium azide are mixed, resulting in the formation of silver monoazide as a precipitate. The reaction can be represented as follows:

AgNO3+NaN3→AgN3+NaNO3

In industrial production, the preparation of silver monoazide involves careful control of reaction conditions to ensure safety and consistency. The use of microreaction systems with integrated static micromixers has been shown to improve the crystal morphology and detonation behavior of silver monoazide, making the process safer and more efficient .

化学反応の分析

Silver azide undergoes various chemical reactions, including:

-

Decomposition: : this compound decomposes explosively upon heating or impact, releasing nitrogen gas and forming metallic silver.

AgN3→Ag+3N2

-

Reaction with Acids: : this compound reacts with acids to form silver salts and hydrazoic acid.

AgN3+HCl→AgCl+HN3

-

Reaction with Bases: : this compound can react with bases to form silver hydroxide and sodium azide.

AgN3+NaOH→AgOH+NaN3

科学的研究の応用

Silver azide has several scientific research applications, including:

Explosives: Due to its high sensitivity and explosive nature, silver monoazide is used as a primary explosive in detonators and initiators.

Analytical Chemistry: this compound is used in analytical chemistry for the detection and quantification of certain compounds.

Material Science: Research on silver monoazide has contributed to the development of safer and more efficient methods for producing explosive materials with controlled properties.

作用機序

The explosive nature of silver monoazide is primarily due to the rapid decomposition of the azide group, which releases a large volume of nitrogen gas. This rapid gas release generates a significant amount of pressure and heat, leading to an explosive reaction. The molecular targets and pathways involved in this process are related to the breaking of the nitrogen-nitrogen bonds within the azide group, resulting in the formation of nitrogen gas and metallic silver.

類似化合物との比較

Silver azide can be compared to other metal azides, such as lead azide and copper azide. These compounds share similar explosive properties but differ in their sensitivity and stability:

Lead Azide (Pb(N₃)₂): Lead azide is another primary explosive with high sensitivity to shock and friction. It is commonly used in detonators and has a higher density than silver monoazide.

Copper Azide (Cu(N₃)₂): Copper azide is less commonly used due to its higher sensitivity and instability compared to silver monoazide and lead azide.

This compound is unique in its balance of sensitivity and stability, making it a preferred choice for certain explosive applications .

特性

CAS番号 |

13863-88-2 |

|---|---|

分子式 |

AgN3 |

分子量 |

149.889 g/mol |

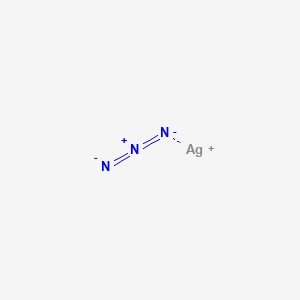

IUPAC名 |

silver;azide |

InChI |

InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |

InChIキー |

QBFXQJXHEPIJKW-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[Ag+] |

正規SMILES |

[N-]=[N+]=[N-].[Ag+] |

Key on ui other cas no. |

13863-88-2 |

ピクトグラム |

Explosive |

同義語 |

silver azide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。